

# Spectroscopic Profile of Ethyl (tosylmethyl)carbamate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl (tosylmethyl)carbamate

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Ethyl (tosylmethyl)carbamate**. Due to the limited availability of published experimental spectra for this specific molecule in readily accessible databases, this document presents a predictive and illustrative spectroscopic profile based on the known chemical structure and data from analogous compounds. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

## Chemical Structure and Properties

- IUPAC Name: Ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate
- Molecular Formula:  $C_{11}H_{15}NO_4S$  [\[1\]](#)
- Molecular Weight: 257.31 g/mol [\[1\]](#)
- Exact Mass: 257.07217913 Da [\[1\]](#)
- CAS Number: 2850-26-2 [\[2\]](#)

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Ethyl (tosylmethyl)carbamate**. These values are estimated based on the analysis of its functional groups and comparison with similar molecular structures.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.80	d	2H	Ar-H (ortho to SO <sub>2</sub> )
~7.35	d	2H	Ar-H (meta to SO <sub>2</sub> )
~5.50	t (broad)	1H	NH
~4.80	d	2H	SO <sub>2</sub> -CH <sub>2</sub> -NH
~4.15	q	2H	O-CH <sub>2</sub> -CH <sub>3</sub>
~2.45	s	3H	Ar-CH <sub>3</sub>
~1.25	t	3H	O-CH <sub>2</sub> -CH <sub>3</sub>

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~156.0	C=O (Carbamate)
~144.5	Ar-C (para to CH <sub>3</sub> )
~135.0	Ar-C (ipso, attached to SO <sub>2</sub> )
~130.0	Ar-CH (meta to SO <sub>2</sub> )
~128.5	Ar-CH (ortho to SO <sub>2</sub> )
~62.0	O-CH <sub>2</sub> -CH <sub>3</sub>
~55.0	SO <sub>2</sub> -CH <sub>2</sub> -NH
~21.5	Ar-CH <sub>3</sub>
~14.5	O-CH <sub>2</sub> -CH <sub>3</sub>

## IR (Infrared) Spectroscopy

Technique: KBr Pellet

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong	N-H Stretch
~3000-2850	Medium	C-H Stretch (aliphatic)
~1700	Strong	C=O Stretch (carbamate)
~1595	Medium	C=C Stretch (aromatic)
~1340, 1160	Strong	S=O Stretch (sulfone)
~1250	Strong	C-O Stretch
~1100	Strong	C-N Stretch

## MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI+)

m/z	Assignment
258.0795	[M+H] <sup>+</sup>
280.0614	[M+Na] <sup>+</sup>
155.0218	[C <sub>7</sub> H <sub>7</sub> O <sub>2</sub> S] <sup>+</sup> (Tosyl fragment)
102.0555	[C <sub>4</sub> H <sub>8</sub> NO <sub>2</sub> ] <sup>+</sup> (Ethyl carbamate fragment)

## Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Ethyl (tosylmethyl)carbamate** is dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer.
- <sup>1</sup>H NMR Parameters:
  - Pulse sequence: zg30
  - Number of scans: 16
  - Acquisition time: 4.0 seconds
  - Relaxation delay: 1.0 second
- <sup>13</sup>C NMR Parameters:
  - Pulse sequence: zgpg30 (proton-decoupled)
  - Number of scans: 1024
  - Acquisition time: 1.5 seconds

- Relaxation delay: 2.0 seconds
- Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **Ethyl (tosylmethyl)carbamate** (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Spectral range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 32
- Data Processing: A background spectrum of the KBr pellet is first recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

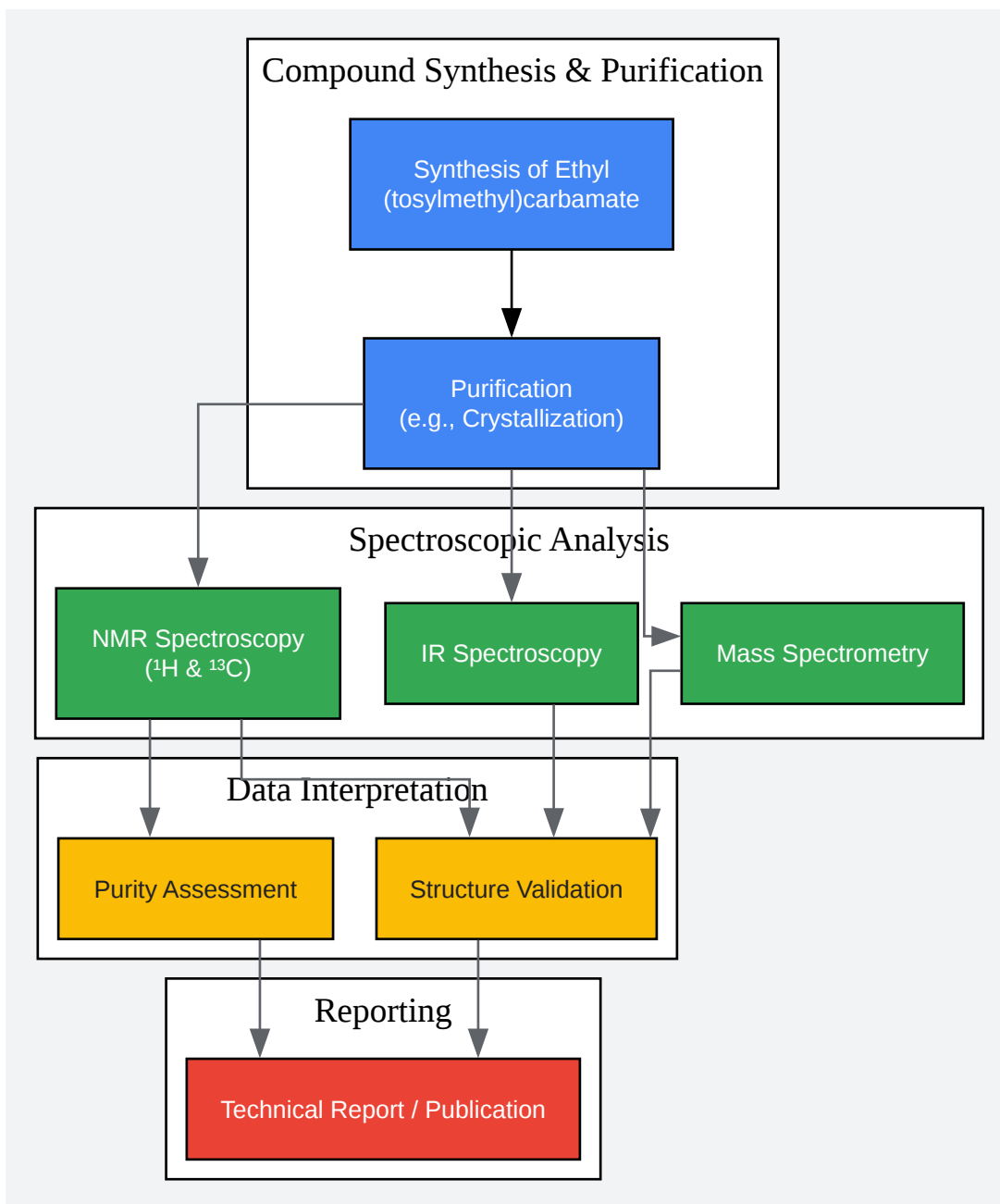
## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Ethyl (tosylmethyl)carbamate** is prepared by dissolving less than 1 mg of the compound in 1 mL of methanol. This stock solution is further diluted to a final concentration of approximately 10  $\mu\text{g/mL}$  with methanol.
- Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Parameters (Positive Ion Mode):

- Ionization mode: ESI+
- Capillary voltage: 3.5 kV
- Nebulizer pressure: 30 psi
- Drying gas flow: 8 L/min
- Drying gas temperature: 325 °C
- Mass range: m/z 50-500
- Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and major fragment ions.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl (tosylmethyl)carbamate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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## References

- 1. Ethyl (tosylmethyl)carbamate | C<sub>11</sub>H<sub>15</sub>NO<sub>4</sub>S | CID 1725467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
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